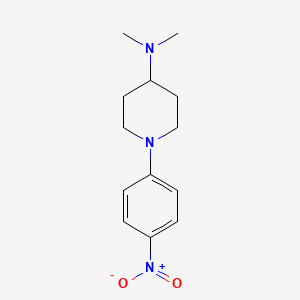

N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine

Übersicht

Beschreibung

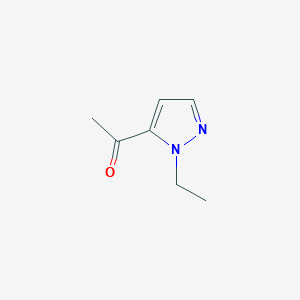

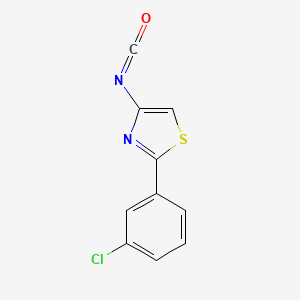

“N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine” is a chemical compound with the molecular formula C13H19N3O2 . It has a molecular weight of 249.31 g/mol .

Molecular Structure Analysis

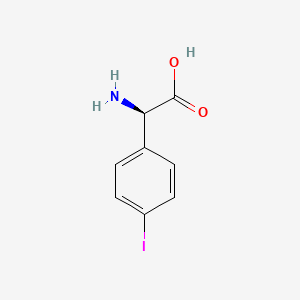

The molecular structure of “N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine” consists of a piperidine ring substituted with a dimethylamino group and a 4-nitrophenyl group .Physical And Chemical Properties Analysis

The boiling point of “N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine” is predicted to be 399.4±37.0 °C . The compound should be stored sealed in a dry environment at 2-8°C .Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Materials

This compound has been studied for its potential in the field of nonlinear optics (NLO) . NLO materials are crucial for various applications such as optical switching, data storage, and frequency doubling. The nitro group attached to the phenyl ring in this compound acts as an electron acceptor, while the dimethylamine group serves as an electron donor, creating a push-pull electronic system that can enhance NLO properties .

Pharmaceutical Drug Development

Piperidine derivatives, including N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine , are present in many pharmaceuticals. They play a significant role in the development of new drugs due to their versatile pharmacophore which can interact with various biological targets. This compound could serve as a precursor or an intermediate in synthesizing potential therapeutic agents .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis and mass spectrometry. Its distinct chemical structure allows it to be a useful marker or internal standard for calibrating instruments and validating analytical methods .

Material Science

The compound’s molecular structure, which includes both electron-donating and electron-withdrawing groups, makes it a candidate for creating advanced materials. It could be used in the synthesis of polymers or coatings with specific electronic properties, potentially useful in electronics or as sensors .

Environmental Science

Research in environmental science could utilize N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine to study its degradation products and their environmental impact. Understanding its breakdown could help assess the risks associated with its use and inform the development of safer alternatives .

Biological Research

This compound may be used in biological research to study its interaction with various enzymes and receptors. Its structure allows it to bind to multiple targets, making it a valuable tool for understanding biological pathways and designing new experiments .

Safety and Hazards

The compound has a signal word of “Warning”. The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and the hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Eigenschaften

IUPAC Name |

N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-14(2)11-7-9-15(10-8-11)12-3-5-13(6-4-12)16(17)18/h3-6,11H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCTNQAZYWLBDEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454732 | |

| Record name | N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine | |

CAS RN |

211247-60-8 | |

| Record name | N,N-dimethyl-1-(4-nitrophenyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(Imidazo[1,2-a]pyridin-6-ylmethyl)-N-methylamine](/img/structure/B1599584.png)

![11-(Piperazin-1-yl)dibenzo[b,f][1,4]oxazepine](/img/structure/B1599593.png)